

Spectroscopic Analysis of Copper(II) Aspirinate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Copper aspirinate

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Abstract: Copper(II) aspirinate, a coordination complex of copper and acetylsalicylic acid, has garnered significant interest for its enhanced therapeutic properties compared to its parent ligand, aspirin.^{[1][2][3]} This technical guide provides a comprehensive overview of the synthesis and spectroscopic analysis of copper(II) aspirinate using Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to serve as a practical resource for researchers, scientists, and professionals in drug development and materials science.

Synthesis of Copper(II) Aspirinate

The synthesis of copper(II) aspirinate is typically achieved through the reaction of a soluble copper(II) salt with a salt of acetylsalicylic acid. The following protocol is a common and reliable method.^[3]

Experimental Protocol: Synthesis

Materials:

- Acetylsalicylic acid (Aspirin)
- Sodium carbonate (Na_2CO_3)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Distilled water

- Ethanol (for washing, optional)

Procedure:

- Preparation of Sodium Acetylsalicylate:
 - Dissolve an excess of acetylsalicylic acid in an aqueous solution of sodium carbonate. A typical reaction is: $2 \text{HC}_9\text{H}_7\text{O}_4 + \text{Na}_2\text{CO}_3 \rightarrow 2 \text{NaC}_9\text{H}_7\text{O}_4 + \text{CO}_2 + \text{H}_2\text{O}$.[\[3\]](#)
 - Carefully add the acetylsalicylic acid to the sodium carbonate solution, as the evolution of CO_2 gas can cause frothing.[\[4\]](#)[\[5\]](#)
 - Stir the solution until the reaction is complete.
 - Filter the resulting solution to remove any unreacted, undissolved acetylsalicylic acid.[\[3\]](#)
- Precipitation of Copper(II) Aspirinate:
 - Prepare a separate aqueous solution of copper(II) sulfate.
 - Slowly add the copper(II) sulfate solution to the filtered sodium acetylsalicylate solution while stirring.[\[5\]](#)[\[6\]](#)
 - A bright blue precipitate of copper(II) aspirinate will form immediately.[\[3\]](#)[\[5\]](#)[\[6\]](#) The reaction is: $4 \text{NaC}_9\text{H}_7\text{O}_4 + 2 \text{CuSO}_4 \rightarrow \text{Cu}_2(\text{C}_{36}\text{H}_{28}\text{O}_{16})\downarrow + 2 \text{Na}_2\text{SO}_4$.[\[3\]](#)
- Purification and Drying:
 - Collect the blue crystals by vacuum filtration using a Büchner funnel.[\[4\]](#)
 - Wash the collected crystals with cold distilled water to remove soluble impurities.[\[7\]](#) An optional wash with a solvent like isopropanol or ethanol can be used to remove unreacted acetylsalicylic acid.[\[4\]](#)
 - Dry the purified product. This can be done in a low-temperature oven (e.g., $\sim 50^\circ\text{C}$ or 120°F) or by air drying.[\[4\]](#)[\[7\]](#)

Spectroscopic Analysis: Methodologies

Spectroscopic analysis is crucial for confirming the identity and structural features of the synthesized copper(II) aspirinate.

Infrared (IR) Spectroscopy Protocol

Objective: To identify the functional groups present in the complex and confirm the coordination of the aspirinate ligand to the copper center.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

- **Sample Preparation:** Thoroughly grind 1-2 mg of the dried copper(II) aspirinate sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent or translucent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FTIR spectrometer.
- **Spectrum Recording:** Record the spectrum, typically in the range of 4000-400 cm^{-1} . Collect a background spectrum of a blank KBr pellet and subtract it from the sample spectrum to eliminate interference from atmospheric CO_2 and water.

UV-Visible (UV-Vis) Spectroscopy Protocol

Objective: To analyze the electronic transitions within the complex, particularly the d-d transitions of the copper(II) ion and ligand-to-metal charge transfer bands.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

- **Solvent Selection:** Choose a suitable solvent in which the complex is soluble and that does not absorb in the region of interest. Methanol or ethanol are commonly used.[\[1\]](#)

- **Solution Preparation:** Prepare a dilute solution of copper(II) aspirinate of a known concentration.
- **Cuvette Preparation:** Rinse a quartz cuvette with the chosen solvent and fill it to be used as the reference (blank). Fill a second quartz cuvette with the sample solution.
- **Data Acquisition:** Place the reference and sample cuvettes in the spectrophotometer.
- **Spectrum Recording:** Scan the absorbance of the sample from approximately 200 nm to 800 nm to cover both UV and visible regions.

Data Presentation and Interpretation

The quantitative data obtained from spectroscopic analyses are summarized below.

IR Spectroscopy Data

The IR spectrum of copper(II) aspirinate shows characteristic shifts compared to free aspirin, indicating coordination. The key absorption bands are detailed in Table 1. The coordination of copper to the carboxylate group is a primary indicator of complex formation.

Wavenumber (cm ⁻¹)	Assignment	Reference
3090, 3080	Aromatic C-H Stretch	[8]
1753	Ester C=O Stretch	[8]
1727	Carboxyl C=O Stretch	[8]
1406	Symmetric C-O Stretch	[8]
1243, 1200	Asymmetric C-O Stretch	[8]
500	Cu-O Stretch	[8]

Table 1: Major Infrared Absorption Bands for Copper(II) Aspirinate.

UV-Vis Spectroscopy Data

The UV-Vis spectrum provides insight into the electronic structure of the complex. The primary absorption maxima are presented in Table 2. The peak in the UV region is typically attributed to π - π^* intraligand transitions, which may be shifted upon complexation.[9]

Wavelength (λ_{max})	Solvent	Reference
293 nm	CPL	[10]
296 nm	Water	[9]

Table 2: UV-Visible Absorption
Maxima for Copper(II)
Aspirinate.

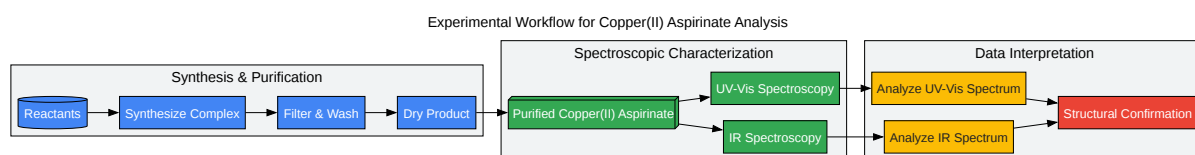
CPL: Cloud Point Layer, a non-
ionic micellar phase.

Visualized Workflows and Structures

Diagrams are used to illustrate the experimental process and the structural relationship of the final compound.

Experimental Workflow

The overall process from synthesis to analysis is a sequential workflow.



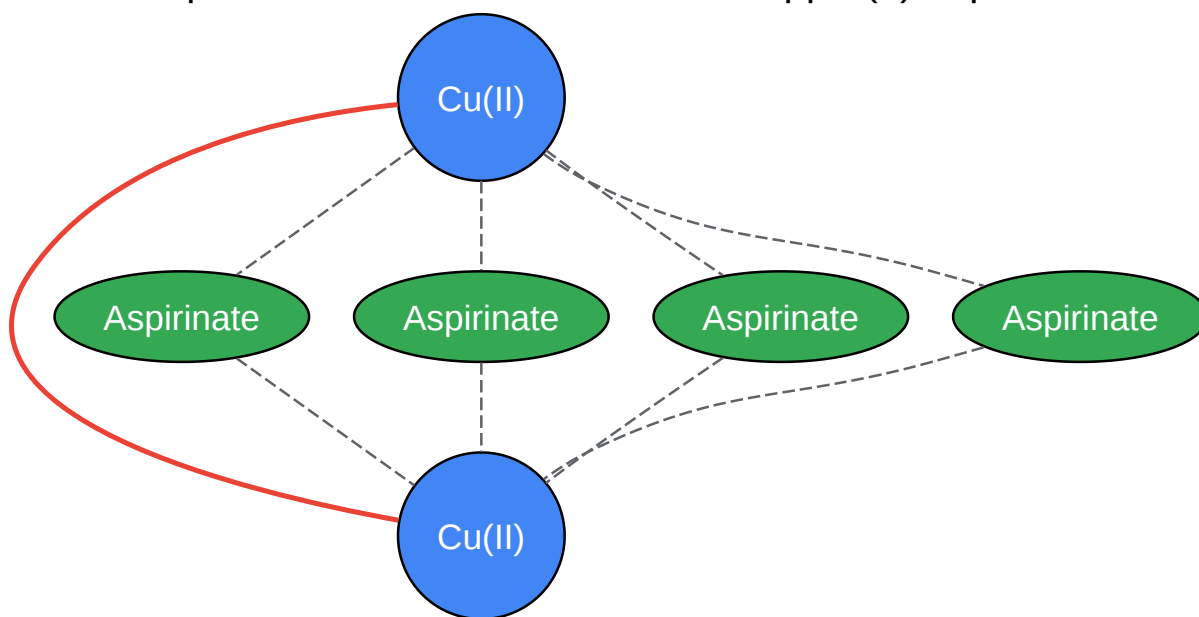
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Caption: Workflow from synthesis to spectroscopic analysis and confirmation.

Structural Coordination Diagram

Copper(II) aspirinate exists as a dimeric structure where two copper atoms are bridged by four aspirinate ligands.^[1] This coordination is a key logical relationship defining the molecule.

Simplified Coordination in Dimeric Copper(II) Aspirinate



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